molecular formula C10H17NO3 B13057454 Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

Cat. No.: B13057454
M. Wt: 199.25 g/mol
InChI Key: SVVUUPJOKOXARV-UHFFFAOYSA-N
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Description

Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate ( 1603445-98-2) is a chemical building block of high interest in medicinal and organic chemistry. This compound, with a molecular formula of C10H17NO3 and a molecular weight of 199.25 g/mol, belongs to the class of spirocyclic scaffolds . Its structure, featuring two rings connected by a single spiro atom, provides significant three-dimensionality and structural rigidity. These properties are prized for exploring underexamined chemical space and can lead to improved binding affinity and selectivity for biological targets, as well as enhanced physicochemical properties like solubility and metabolic stability in drug discovery programs . The presence of both oxygen and nitrogen heteroatoms within the spiro[4.4]nonane system, along with the ethyl ester functional group, makes this compound a versatile synthetic intermediate. It can be used in a wide range of chemical transformations, including hydrolysis to the corresponding carboxylic acid , for the construction of more complex molecules such as dipeptide mimetics . Researchers utilize this scaffold in the synthesis of novel compounds for various applications. This product is intended for research purposes only and is not intended for human or veterinary use.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

InChI

InChI=1S/C10H17NO3/c1-2-14-9(12)8-5-11-6-10(8)3-4-13-7-10/h8,11H,2-7H2,1H3

InChI Key

SVVUUPJOKOXARV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC12CCOC2

Origin of Product

United States

Preparation Methods

Cyclization via Intramolecular Nucleophilic Attack

One common approach to prepare spirocyclic systems like ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is through intramolecular cyclization of appropriately functionalized precursors. For example, alkynyl esters bearing nitrogen functionalities can undergo base-promoted intramolecular cyclizations catalyzed by phosphazene bases, leading to spirocyclic products in good yields (up to 81%) as reported in phosphazene-catalyzed intramolecular cyclization studies.

Typical procedure:

  • Starting from alkynyl esters synthesized via nucleophilic substitution of 3-butynylamine hydrochloride with ethyl bromo propionate derivatives.
  • The intermediate alkynyl esters are subjected to base (e.g., K2CO3) and phase transfer catalyst (e.g., TBAI) in acetonitrile.
  • Subsequent intramolecular cyclization is catalyzed by a strong base such as phosphazene under controlled temperature (50–80 °C).
  • Purification by flash chromatography yields the spirocyclic product.

Two-Step Sequence from N-Boc-3-piperidone

A notable synthetic route involves a two-step sequence starting from N-Boc-3-piperidone:

  • Step 1: Addition of lithiated 1-TMS-1-propyne to N-Boc-3-piperidone in the presence of TMEDA or CeCl3 to improve yields (up to 38% isolated yield after chromatographic purification).
  • Step 2: Basic hydrolysis of the intermediate to afford a cyclization precursor, followed by treatment with electrophilic halogen sources (e.g., ICl) to induce cyclization, forming bicyclic or spirocyclic β-iodo-enamine salts.
  • Further transformations, including neutralization, acylation, and Suzuki coupling, allow functionalization of the spirocyclic core.

This method is notable for its ability to generate complex bicyclic and spirocyclic scaffolds with good control over stereochemistry and functional group placement.

Iodine-Mediated Cyclization

Another efficient method involves iodine-mediated cyclization of amino alcohol precursors:

  • A mixture of amino alcohols with sodium bicarbonate and iodine in an organic solvent leads to intramolecular cyclization via electrophilic activation.
  • The reaction is typically carried out at room temperature to 0 °C, followed by workup involving sodium thiosulfate wash to remove excess iodine.
  • The crude product is purified by distillation or chromatography, yielding the spirocyclic compound in high yield (~91%).

This method benefits from mild conditions and high selectivity, making it suitable for scale-up.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Reaction Conditions Yield (%) Notes
Phosphazene-Catalyzed Cyclization Alkynyl esters from 3-butynylamine K2CO3, TBAI, Phosphazene base RT to 80 °C, overnight 66–81 High selectivity, requires strong base
Two-Step from N-Boc-3-piperidone N-Boc-3-piperidone Lithiated 1-TMS-1-propyne, ICl, CeCl3 Low temp addition, acidic workup ~38 Multi-step, allows further functionalization
Iodine-Mediated Cyclization Amino alcohol precursors Iodine, NaHCO3 0 °C to RT, mild aqueous workup 91 Mild conditions, scalable

Detailed Research Findings and Notes

  • Yields and Purity: The iodine-mediated method generally offers the highest yield and mildest conditions, making it attractive for industrial applications. The phosphazene-catalyzed cyclization provides good yields with high selectivity but requires careful control of base strength and temperature. The two-step method from N-Boc-3-piperidone, while lower yielding, allows for the introduction of diverse substituents via subsequent coupling reactions.

  • Stereochemical Control: The two-step sequence involving β-iodo-enamine intermediates allows for stereochemical control due to the rigid bicyclic intermediates, confirmed by X-ray crystallography.

  • Scalability: Iodine-mediated cyclization and phosphazene-catalyzed methods have been demonstrated on gram scale, indicating potential for scale-up.

  • Functional Group Tolerance: The phosphazene-catalyzed method tolerates various substituents on the nitrogen, allowing for structural diversification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor modulation.

    Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutics targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into the active sites of enzymes or bind to receptors with high affinity. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Compounds with Varied Ring Sizes

a) 2-Oxa-7-azaspiro[3.5]nonane Derivatives
  • Structure : Features a spiro[3.5] system (3-membered oxetane fused with 5-membered azetidine).
  • Example: Bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate (oxalate salt) .
  • Key Differences : Smaller spiro system ([3.5] vs. [4.4]) increases ring strain, reducing thermal stability. Reactivity diverges in oxidative cyclizations due to altered bond angles .
b) 7-Oxa-9-aza-spiro[4.5]decane Derivatives
  • Structure : Larger spiro[4.5] framework (4-membered oxetane fused with 5-membered azetidine).
  • Example: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione .
  • Key Differences : Expanded ring size ([4.5] vs. [4.4]) reduces steric hindrance, enhancing conformational flexibility. This impacts binding affinity in pharmaceutical applications .

Substituent Variations in Spirocyclic Esters

a) tert-Butyl vs. Ethyl Esters
Property Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate tert-Butyl-3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Molecular Formula C₁₂H₂₁NO₃ C₁₃H₂₃NO₄
Molecular Weight 227.30 g/mol 325.17 g/mol
Key Feature Ethyl ester enhances lipophilicity tert-Butyl group increases steric bulk and hydrolytic stability
Synthetic Route Not explicitly detailed Photoirradiation of precursor in ethylene glycol
b) Hydrochloride Salt vs. Neutral Ester
Property This compound 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
Molecular Formula C₁₂H₂₁NO₃ C₈H₁₄ClNO₃
Molecular Weight 227.30 g/mol 207.66 g/mol
Solubility Likely organic-soluble Water-soluble due to ionic nature
Application Intermediate in organic synthesis Potential pharmaceutical salt form

Functionalized Derivatives

a) Pyrazine-Substituted Spiro Compounds
  • Example: (5S)-7-(Pyrazin-2-yl)-2-oxa-7-azaspiro[4.4]nonane .
  • Key Differences : Pyrazine substituent introduces aromaticity and hydrogen-bonding capacity, altering biological activity. The ethyl ester in the target compound prioritizes metabolic stability over pyrazine’s pharmacological targeting .
b) Dimethyl-Substituted Analog
  • Example: Ethyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate .
  • This modification is critical in prodrug design .

Biological Activity

Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which incorporates both oxygen and nitrogen within a bicyclic framework. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H19N2O3
  • Molecular Weight : Approximately 199.25 g/mol
  • Functional Groups : Ethyl ester, spirocyclic structure

The compound is characterized by its ethyl ester functional group, which enhances its chemical reactivity and potential medicinal applications. Its spirocyclic nature allows for unique interactions with biological targets, potentially influencing various biochemical pathways.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural motifs may exhibit diverse biological activities, including:

  • Antimicrobial Activity : Derivatives of spirocyclic compounds have shown promise in inhibiting the growth of various microorganisms.
  • Anticancer Potential : Some related compounds have demonstrated activity against cancer cell lines by interacting with specific enzymes involved in cancer progression.

Table 1: Comparison of Biological Activities

Compound NameStructure FeaturesNotable Activities
This compoundSpirocyclic structure with an ethyl esterAntimicrobial, anticancer
Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylateSimilar spirocyclic structureAntimicrobial properties
1,4-Dithia-7-azaspiro[4.4]nonaneContains sulfur instead of oxygenPotential anticancer activity

The biological activity of this compound is hypothesized to involve interactions with various enzymes and proteins:

  • Enzyme Inhibition : The compound may inhibit enzymes such as carboxylesterases, affecting hydrolysis reactions and altering metabolic pathways.
  • Receptor Binding : Its structural features may enable binding to specific receptors, modulating signal transduction pathways critical for cellular function.

Study on Antimicrobial Activity

A study conducted on derivatives of ethyl 2-oxa-7-azaspiro[4.4]nonane demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Anticancer Research

Research published in a peer-reviewed journal highlighted the potential of this compound in targeting NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in various cancer types. The study found that modifications to the spirocyclic structure enhanced binding affinity, leading to increased cytotoxicity in cancer cell lines.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Starting Materials : Suitable oxane derivatives are reacted with azaspiro compounds.
  • Reaction Conditions : Controlled temperature and pressure are essential for optimal yield and purity.
  • Catalysts : Specific catalysts may be employed to facilitate the reaction.

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